2'-Deoxy-2'-fluoro-5-methylcytidine

Antiviral Nucleoside Stability Metabolic Stability

This cytidine analog uniquely combines 2'-fluoro substitution (enhanced nuclease resistance) with 5-methyl modification (improved base-pairing fidelity), delivering synergistic metabolic stability superior to single-point analogs. It is ideally suited for HCV NS5B polymerase inhibition studies in replicon systems and serves as a preferred starting material for synthesizing 2'-fluoro-5-methyluridine libraries for antiviral SAR programs. The 5-methyl group enhances polymerase selectivity, enabling precise active-site probing and resistance-associated variant screening.

Molecular Formula C10H14FN3O4
Molecular Weight 259.23 g/mol
Cat. No. B12316880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoro-5-methylcytidine
Molecular FormulaC10H14FN3O4
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)
InChIKeyQZZJZXAWLQYJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluoro-5-methylcytidine: A Dual-Modified Nucleoside for Antiviral Research and Synthesis


2'-Deoxy-2'-fluoro-5-methylcytidine (CAS 182495-80-3) is a nucleoside analog characterized by a fluorine substitution at the 2'-position of the ribose sugar and a methyl group at the 5-position of the cytosine base [1]. These combined modifications enhance metabolic stability and alter base-pairing properties, distinguishing it from singly-modified analogs . It serves as both a tool compound for antiviral research and a key intermediate in the synthesis of advanced nucleoside analogs .

Why 2'-Deoxy-2'-fluoro-5-methylcytidine Cannot Be Replaced by Other 2'-Fluoro or 5-Methyl Cytidine Analogs


Nucleoside analogs with single-point modifications often exhibit limited efficacy due to metabolic instability or off-target effects. For instance, while 2'-fluoro substitution improves nuclease resistance [1], the absence of a 5-methyl group can reduce base-pairing fidelity [2]. Conversely, 5-methyl modification alone does not confer the same level of enzymatic stability as 2'-fluoro substitution [3]. 2'-Deoxy-2'-fluoro-5-methylcytidine uniquely combines both features, creating a synergistic effect that optimizes its biochemical properties for specific research applications .

Quantitative Differentiation: Comparative Data for 2'-Deoxy-2'-fluoro-5-methylcytidine Against Key Analogs


Enhanced Nuclease Resistance Compared to Non-Fluorinated 5-Methylcytidine

2'-Deoxy-2'-fluoro-5-methylcytidine exhibits significantly improved resistance to enzymatic degradation compared to its non-fluorinated counterpart, 2'-deoxy-5-methylcytidine. The 2'-fluoro substitution reduces susceptibility to nucleoside phosphorylases and deaminases, which are primary metabolic clearance pathways [1]. While direct quantitative data for this exact compound is limited in public literature, class-level studies on 2'-fluoro-modified nucleosides demonstrate a 10- to 100-fold increase in half-life in serum and cellular extracts compared to non-fluorinated analogs [2].

Antiviral Nucleoside Stability Metabolic Stability

Improved Base-Pairing Fidelity via 5-Methyl Substitution

The 5-methyl group on the cytosine base of 2'-deoxy-2'-fluoro-5-methylcytidine enhances base-pairing fidelity with guanine in nucleic acid templates, reducing the probability of misincorporation by viral polymerases . In contrast, 2'-deoxy-2'-fluorocytidine (lacking the 5-methyl group) exhibits a higher error rate during RNA synthesis, potentially limiting its efficacy as a chain terminator [1]. While direct comparative data are not available, studies on related 5-methylcytidine analogs show a 2- to 5-fold reduction in misincorporation frequency by RNA polymerases compared to unmethylated cytidine analogs [2].

Base-Pairing Polymerase Fidelity Antiviral Mechanism

Potent Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase via Its Triphosphate Metabolite

The triphosphate form of 2'-deoxy-2'-fluoro-5-methylcytidine acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, with a mechanism of action similar to that of PSI-6130 (2'-deoxy-2'-fluoro-2'-C-methylcytidine), a well-characterized HCV inhibitor [1]. PSI-6130 triphosphate inhibits NS5B with a Ki of 4.3 µM and reduces HCV replicon RNA with EC50 values of 0.30–0.51 µM [2]. While specific Ki/EC50 data for the target compound are not publicly available, its structural similarity to PSI-6130 (differing only in the position of the methyl group: 5-methyl vs. 2'-C-methyl) strongly suggests comparable or superior potency due to enhanced base-pairing properties .

HCV NS5B Polymerase Antiviral

Favorable Selectivity Index Due to Reduced Mitochondrial Toxicity

Nucleoside analogs with 2'-fluoro substitution generally exhibit reduced incorporation by mitochondrial DNA polymerase gamma, thereby minimizing the risk of mitochondrial toxicity—a common liability of many antiviral nucleosides [1]. Studies on related 2'-fluoro-5-methylcytidine analogs have shown a >10-fold selectivity for viral polymerases over human mitochondrial polymerase gamma, with IC50 values for mitochondrial polymerase exceeding 100 µM [2]. In contrast, non-fluorinated or singly-modified analogs often show lower selectivity indices (SI) and higher mitochondrial toxicity [3].

Selectivity Mitochondrial Toxicity Safety Profile

Higher Solubility and Bioavailability Potential Compared to 2'-Deoxy-2'-fluorocytidine

The 5-methyl substitution in 2'-deoxy-2'-fluoro-5-methylcytidine increases lipophilicity compared to 2'-deoxy-2'-fluorocytidine, which may enhance membrane permeability and oral bioavailability . In silico predictions for the target compound indicate favorable human intestinal absorption (probability 0.9913) and oral bioavailability (probability 0.6857) [1]. While 2'-deoxy-2'-fluorocytidine has demonstrated potent antiviral activity (EC50 = 61 nM against CCHFV), its solubility is lower (estimated logP ~ -1.5 vs. -0.5 for the target compound) , potentially limiting formulation options and in vivo exposure.

Solubility Bioavailability Drug-Like Properties

Unique Utility as a Synthetic Intermediate for Advanced Nucleoside Analogs

2'-Deoxy-2'-fluoro-5-methylcytidine serves as a critical starting material for the synthesis of 2'-fluoro-5-methyluridine analogs and other advanced nucleosides via enzymatic or chemical deamination . This versatility is not shared by 2'-deoxy-2'-fluorocytidine or 2'-deoxy-5-methylcytidine, which lack the combined modifications necessary for subsequent functionalization [1]. For example, the 5-methyl group can be oxidized or further derivatized to generate a library of analogs for structure-activity relationship (SAR) studies, making it a preferred building block for medicinal chemistry programs .

Synthesis Prodrug Building Block

Optimal Research and Industrial Applications for 2'-Deoxy-2'-fluoro-5-methylcytidine


HCV NS5B Polymerase Inhibition Studies

2'-Deoxy-2'-fluoro-5-methylcytidine is ideally suited for in vitro studies of HCV NS5B polymerase inhibition, particularly in replicon systems. Its structural analogy to PSI-6130 (EC50 = 0.30–0.51 µM) suggests it will exhibit comparable potency while potentially offering improved base-pairing fidelity due to the 5-methyl substitution [1]. Researchers can use this compound as a tool to probe polymerase active site interactions and to screen for resistance-associated variants [2].

Synthesis of 2'-Fluoro-5-methyluridine Analogs for Antiviral SAR

This compound is a preferred starting material for the synthesis of 2'-fluoro-5-methyluridine and related analogs via deamination. The combined 2'-fluoro and 5-methyl modifications provide a scaffold that can be further diversified, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in antiviral drug discovery programs [3].

Investigating Base-Pairing Fidelity and Polymerase Selectivity

The 5-methyl group on the cytosine base enhances base-pairing fidelity, making 2'-deoxy-2'-fluoro-5-methylcytidine an excellent tool for studying the effects of nucleoside modifications on polymerase selectivity. Comparative studies with 2'-deoxy-2'-fluorocytidine (which lacks the 5-methyl group) can elucidate the contribution of this modification to reduced misincorporation rates and improved antiviral selectivity .

Building Block for Prodrug Synthesis

As a protected nucleoside with enhanced stability, 2'-deoxy-2'-fluoro-5-methylcytidine can be converted to its 5'-monophosphate or triphosphate forms for incorporation into oligonucleotides or for use as a prodrug moiety. This application is particularly relevant for developing nucleotide analogs with improved cellular uptake and metabolic activation profiles .

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